6-Morpholinonicotinoyl chloride hydrochloride
Overview
Description
Preparation Methods
The synthesis of 6-Morpholinonicotinoyl chloride hydrochloride typically involves the reaction of 6-morpholinopyridine-3-carboxylic acid with thionyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the acyl chloride.
Chemical Reactions Analysis
6-Morpholinonicotinoyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-morpholinopyridine-3-carboxylic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
6-Morpholinonicotinoyl chloride hydrochloride is used extensively in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the modification of biomolecules for various biological studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Morpholinonicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
6-Morpholinonicotinoyl chloride hydrochloride can be compared with other acyl chlorides such as:
Benzoyl chloride: Similar in reactivity but differs in the aromatic ring structure.
Acetyl chloride: A simpler acyl chloride with a smaller molecular structure.
Pyridine-3-carbonyl chloride: Lacks the morpholine ring, making it less versatile in certain reactions.
These comparisons highlight the unique structure of this compound, which combines the reactivity of an acyl chloride with the functional versatility of the morpholine and pyridine rings.
Properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13;/h1-2,7H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGPSCOBVRTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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